molecular formula C13H13N B1607570 2-(3-Methylphenyl)aniline CAS No. 73818-73-2

2-(3-Methylphenyl)aniline

Cat. No.: B1607570
CAS No.: 73818-73-2
M. Wt: 183.25 g/mol
InChI Key: CEINGNAGTYZIMA-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)aniline: is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-methylphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)aniline can be achieved through several methods:

  • Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of 3-methylbromobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a polar solvent like ethanol or dimethylformamide (DMF).

  • Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with aniline. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality and to minimize reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)aniline undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of this compound can yield the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring. These reactions typically use reagents like nitric acid and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2-(3-Methylphenyl)aniline has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

  • Biology: : This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Industry: : It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Comparison with Similar Compounds

2-(3-Methylphenyl)aniline can be compared with other aromatic amines, such as:

  • Aniline: : The parent compound, which lacks the methyl substituent. Aniline is less reactive in electrophilic substitution reactions compared to this compound.

  • 2-(4-Methylphenyl)aniline: : Similar to this compound but with the methyl group in the para position. This positional isomer may exhibit different reactivity and biological activity due to steric and electronic effects.

  • 2-(2-Methylphenyl)aniline: : Another positional isomer with the methyl group in the ortho position. This compound may have different physical properties and reactivity due to the proximity of the methyl group to the amino group.

Properties

IUPAC Name

2-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEINGNAGTYZIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363666
Record name 2-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73818-73-2
Record name 2-(3-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3′-Methyl-1,1′-biphenyl-2-ylamine was prepared from from 2-iodoaniline (2.97 g, 13.5 mmol), 3-methylphenylboronic acid (1.84 g, 13.5 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.33 g, 0.41 mmol), and a 5 N aqueous sodium hydroxide solution (5.4 mL, 27 mmol), according to the procedure and in the same manner as described in Example 32, Method A, Step a, to afford the intermediate biphenylamine as an oil (2.05 g, 83%). The title compound was prepared from the above intermediate biphenylamine (1.89 g, 10.3 mmol), propionic anhydride (2.64 mL, 20.6 mmol), 4-(N,N-dimethylamino)pyridine (0.12 g, 1.0 mmol), and pyridine (3.3 mL, 41 mmol), according to the same procedure, to yield N-(3′-methyl-1,1′-biphenyl-2-yl)propanamide as a solid (2.45 g, 99%), m.p. 83° C.;
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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